methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate
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Overview
Description
Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate is an organic compound characterized by the presence of a chlorinated phenyl group and a sulfanylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate typically involves the reaction of 4-chlorothiophenol with methyl 2-chloroacrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacrylate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, saturated esters.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-chlorophenyl)prop-2-enoate
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
Uniqueness
Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate is unique due to the presence of both a chlorinated phenyl group and a sulfanylprop-2-enoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5289-54-3 |
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Molecular Formula |
C10H8Cl2O2S |
Molecular Weight |
263.14 g/mol |
IUPAC Name |
methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H8Cl2O2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-6H,1H3/b9-6+ |
InChI Key |
YAJYGBIVJITCFX-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C(=C\SC1=CC=C(C=C1)Cl)/Cl |
Canonical SMILES |
COC(=O)C(=CSC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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